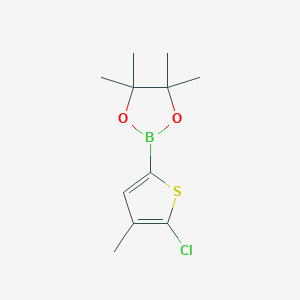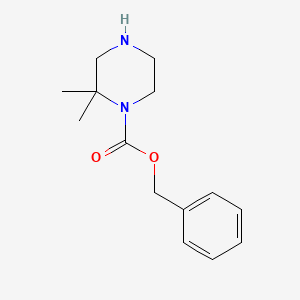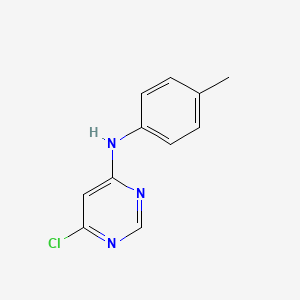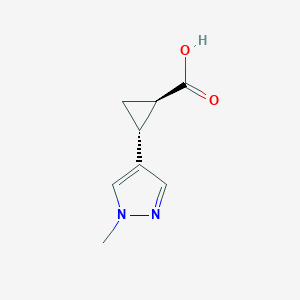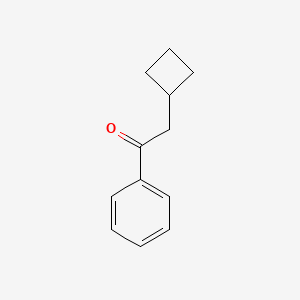
2-Cyclobutyl-1-phenylethan-1-one
Overview
Description
“2-Cyclobutyl-1-phenylethan-1-one” is a cyclic ketone with the molecular formula C12H14O . It is also known as N-Benzylcyclobutanecarboxamide. This compound is a colorless liquid that has a slightly pungent odor.
Molecular Structure Analysis
The molecular weight of “this compound” is 174.24 g/mol . The IUPAC name is 2-cyclobutyl-1-phenylethanone and the InChI code is 1S/C12H14O/c13-12(9-10-5-4-6-10)11-7-2-1-3-8-11/h1-3,7-8,10H,4-6,9H2 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It is stored at a temperature of +4°C .Scientific Research Applications
Ethylene Inhibition and Plant Growth Regulation
1-Methylcyclopropene (1-MCP), structurally similar to 2-Cyclobutyl-1-phenylethan-1-one, has been extensively researched as an inhibitor of ethylene action, influencing a broad range of fruits, vegetables, and floriculture crops. It aids scientists in understanding the role of ethylene in plants, impacting aspects such as respiration, ethylene production, chlorophyll degradation, and other color changes, protein and membrane changes, softening, disorders and diseases, acidity, and sugars. Its effectiveness at low concentrations and interactions with temperature make it a critical tool in plant growth regulation and postharvest biology (Blankenship & Dole, 2003).
Charge Transfer in Coordination Compounds
Cuprous bis-phenanthroline compounds, with a structural resemblance to this compound, demonstrate metal-to-ligand charge transfer (MLCT) excited states. The disubstitution in the 2,9-positions stabilizes the Cu(I) state and increases the energy gap between the MLCT and the ground state. The emission from these compounds arises from MLCT excited states and is subject to quenching in the presence of Lewis bases and coordinating solvents. Such properties are instrumental in understanding the chemical dynamics of coordination compounds, potentially contributing to advancements in areas like organic light-emitting diodes (OLEDs) (Scaltrito et al., 2000).
Separation and Purification of Phytochemicals
The two-phase solvent systems, used in countercurrent separation (CCS), are crucial for the separation of phenylethanoid glycosides (PhGs) and iridoids, two extensive groups of water-soluble secondary metabolites known for their biological activities. CCS, being a liquid-liquid based technology, is a preferable alternative to conventional chromatography, especially for these hydrophilic and strongly adsorbing compounds. This method is essential for the efficient and eco-friendly purification of these phytochemicals, significantly influencing their availability for research and application in various scientific and medical fields (Luca et al., 2019).
Ethylene Perception Inhibition in Fruits and Vegetables
1-Methylcyclopropene (1-MCP), similar in structure to this compound, is a remarkable inhibitor of ethylene perception, impacting a wide range of fruits and vegetables. It serves both as a tool to probe the role of ethylene in ripening and senescence and as a commercial technology to improve product quality. Its effects are multifaceted, ranging from physiological and biochemical responses to practical applications in postharvest management and agricultural biotechnology (Watkins, 2006).
Molecular Modeling in Cyclodextrins
Cyclodextrins (CDs) studies, where molecular modeling has been extensively utilized, provide profound insights into the structural, dynamic, and energetic features of CD systems. These studies offer qualitative and quantitative analyses, highlighting collaboration patterns, knowledge structures, and research frontiers. The modeling studies are crucial in understanding CD molecules like β-Cyclodextrin, and their applications in docking calculation, molecular dynamics, structural properties, solubility, chiral recognition, and solid-state inclusion complexes. This research paves the way for advancements in drug delivery, pharmaceutical industry, and other related fields (Zhao et al., 2016).
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-cyclobutyl-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12(9-10-5-4-6-10)11-7-2-1-3-8-11/h1-3,7-8,10H,4-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHVQVZHGGIEFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



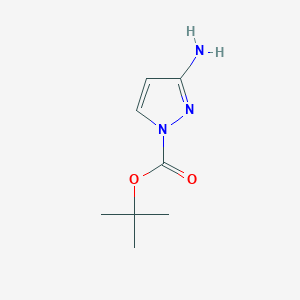
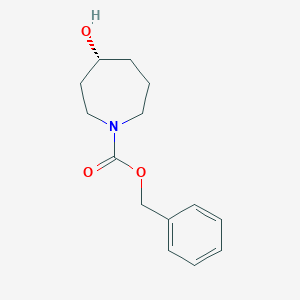


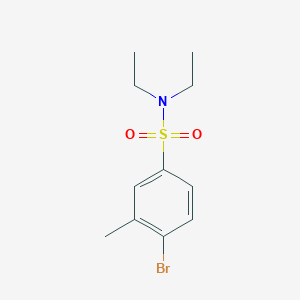
![Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B1454492.png)
![[1-(Methylamino)-4-phenylcyclohexyl]methanol](/img/structure/B1454495.png)
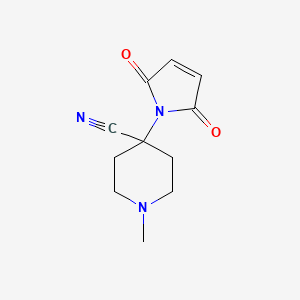
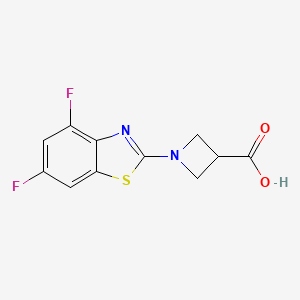
![Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1454500.png)
